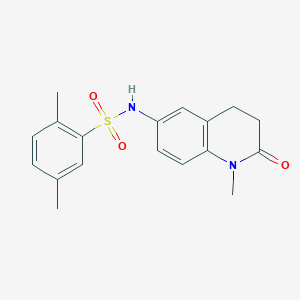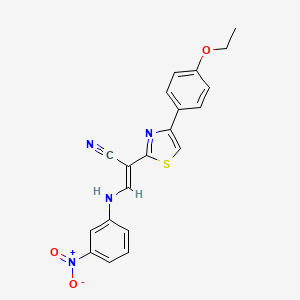
2-ヒドロキシ-N,N,3-トリメチルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N,N,3-trimethylbutanamide is an organic compound with the molecular formula C7H15NO2. It is known for its role in various biochemical processes and has applications in multiple scientific fields. This compound is characterized by the presence of a hydroxyl group and an amide group, which contribute to its reactivity and functionality.
科学的研究の応用
2-hydroxy-N,N,3-trimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
生化学分析
Biochemical Properties
It is known to be synthesized in the liver and kidneys from the amino acids lysine and methionine. The enzymes, proteins, and other biomolecules that 2-hydroxy-N,N,3-trimethylbutanamide interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N,N,3-trimethylbutanamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N,N,3-trimethylbutanamide may vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Subcellular Localization
Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,3-trimethylbutanamide typically involves the reaction of 2-hydroxybutanoic acid with N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-N,N,3-trimethylbutanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-hydroxy-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-N,N,3-trimethylbutanamide.
Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-oxo-N,N,3-trimethylbutanamide
Reduction: 2-hydroxy-N,N,3-trimethylbutanamine
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 2-hydroxy-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The compound can influence metabolic pathways, enzyme kinetics, and cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-hydroxy-N,3,3-trimethylbutanamide
- 2-amino-N,3,3-trimethylbutanamide
- 2-oxo-N,N,3-trimethylbutanamide
Uniqueness
2-hydroxy-N,N,3-trimethylbutanamide is unique due to the presence of both a hydroxyl group and an amide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a broader range of applications and interactions, making it a valuable molecule in various scientific fields.
特性
IUPAC Name |
2-hydroxy-N,N,3-trimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMNFYOLJFQSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
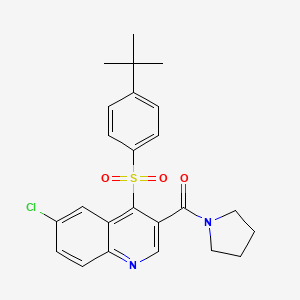
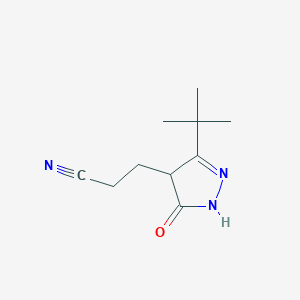
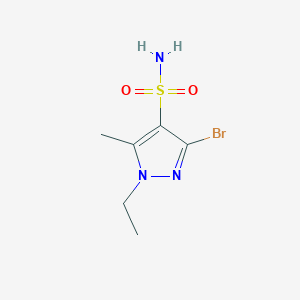
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)
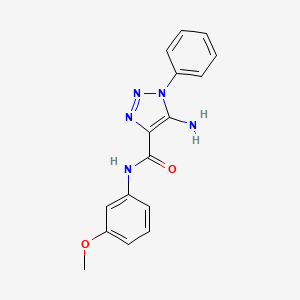


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)


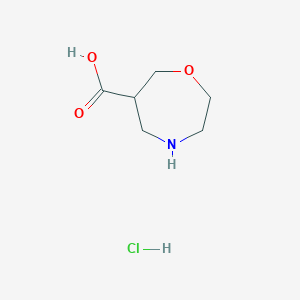
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)
